molecular formula C7H9NO B050900 (E)-6-oxohept-4-enenitrile CAS No. 120113-87-3

(E)-6-oxohept-4-enenitrile

Cat. No.: B050900
CAS No.: 120113-87-3
M. Wt: 123.15 g/mol
InChI Key: JZTIIUUKUQQVNE-HWKANZROSA-N
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Description

6-Oxo-4-heptenenitrile is an organic compound with the molecular formula C7H9NO It is characterized by the presence of a nitrile group (-CN) and a ketone group (C=O) within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-4-heptenenitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-pentenal with cyanide sources in the presence of a catalyst. The reaction conditions often include moderate temperatures and specific solvents to ensure the desired product yield.

Industrial Production Methods

Industrial production of 6-Oxo-4-heptenenitrile may involve large-scale chemical reactors where the reaction parameters are optimized for maximum efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

6-Oxo-4-heptenenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or the ketone group to alcohols.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with the nitrile group under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids and aldehydes.

    Reduction: Primary amines and alcohols.

    Substitution: Various substituted nitriles and ketones.

Scientific Research Applications

6-Oxo-4-heptenenitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Oxo-4-heptenenitrile involves its interaction with specific molecular targets. The nitrile group can act as an electrophile, reacting with nucleophiles in biological systems. The ketone group can participate in various biochemical reactions, influencing metabolic pathways and enzyme activities.

Comparison with Similar Compounds

Similar Compounds

    6-Heptenenitrile: Similar structure but lacks the ketone group.

    4-Heptenenitrile: Different position of the nitrile group.

    6-Oxoheptanoic acid: Contains a carboxylic acid group instead of a nitrile group.

Uniqueness

6-Oxo-4-heptenenitrile is unique due to the presence of both a nitrile and a ketone group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and various applications.

Properties

CAS No.

120113-87-3

Molecular Formula

C7H9NO

Molecular Weight

123.15 g/mol

IUPAC Name

(E)-6-oxohept-4-enenitrile

InChI

InChI=1S/C7H9NO/c1-7(9)5-3-2-4-6-8/h3,5H,2,4H2,1H3/b5-3+

InChI Key

JZTIIUUKUQQVNE-HWKANZROSA-N

Isomeric SMILES

CC(=O)/C=C/CCC#N

SMILES

CC(=O)C=CCCC#N

Canonical SMILES

CC(=O)C=CCCC#N

Synonyms

4-Heptenenitrile, 6-oxo-, (4E)- (9CI)

Origin of Product

United States

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